Acetic acid, trifluoro-, o-tolyl ester
Description
Acetic acid, trifluoro-, o-tolyl ester (CAS: 533-18-6) is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol. Structurally, it consists of a trifluoroacetyl group (-COCF₃) linked to an o-tolyl (2-methylphenyl) moiety. This compound is synthesized via esterification of trifluoroacetic acid with o-cresol (2-methylphenol) under catalytic conditions . Its key applications include use as an intermediate in agrochemicals, pharmaceuticals, and specialty polymers, leveraging the electron-withdrawing trifluoromethyl group to enhance stability and reactivity .
Properties
CAS No. |
1736-10-3 |
|---|---|
Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
(2-methylphenyl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C9H7F3O2/c1-6-4-2-3-5-7(6)14-8(13)9(10,11)12/h2-5H,1H3 |
InChI Key |
GCOLNXKRTCVNHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C(F)(F)F |
Synonyms |
Trifluoroacetic acid o-tolyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Acetic acid, trifluoro-, o-tolyl ester | C₉H₇F₃O₂ | 204.15 | Trifluoroacetyl, o-tolyl |
| o-Tolyl acetate | C₉H₁₀O₂ | 150.18 | Acetyl, o-tolyl |
| Trifluoroacetic acid, tert-butyl ester | C₆H₉F₃O₂ | 170.13 | Trifluoroacetyl, tert-butyl |
| Trifluoroacetic acid, cyclohexyl ester | C₈H₁₁F₃O₂ | 196.17 | Trifluoroacetyl, cyclohexyl |
| Allyl trifluoroacetate | C₅H₅F₃O₂ | 166.09 | Trifluoroacetyl, allyl |
Key Observations :
- The trifluoroacetyl group significantly increases molecular weight and electronegativity compared to non-fluorinated analogs (e.g., o-tolyl acetate).
- Steric effects : The o-tolyl group introduces ortho-methyl steric hindrance, reducing rotational freedom compared to phenyl or aliphatic esters (e.g., cyclohexyl ester) .
- Lipophilicity : The trifluoromethyl group enhances hydrophobicity, making the o-tolyl ester more lipid-soluble than tert-butyl or allyl analogs .
Key Observations :
Physical and Chemical Properties
| Compound | Boiling Point (°C) | Solubility (in water) | LogP | Stability |
|---|---|---|---|---|
| This compound | 185–190 | Insoluble | 2.8 | Hydrolytically stable |
| o-Tolyl acetate | 210–215 | Slightly soluble | 1.5 | Prone to hydrolysis |
| Trifluoroacetic acid, tert-butyl ester | 95–100 | Insoluble | 1.9 | Thermally stable |
| Allyl trifluoroacetate | 110–115 | Insoluble | 1.2 | Reactive (allyl group) |
Key Observations :
- The trifluoroacetyl group reduces water solubility across all analogs.
- Hydrolytic stability: The o-tolyl ester resists hydrolysis better than non-fluorinated esters (e.g., o-tolyl acetate) due to the electron-withdrawing CF₃ group .
- Thermal stability : Tert-butyl and cyclohexyl esters exhibit higher thermal stability, while allyl esters are prone to polymerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
